2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

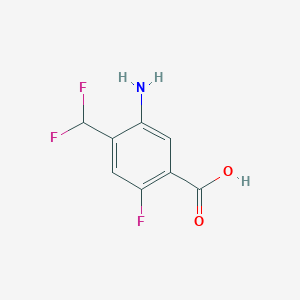

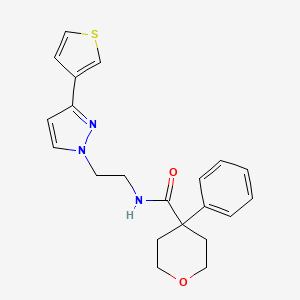

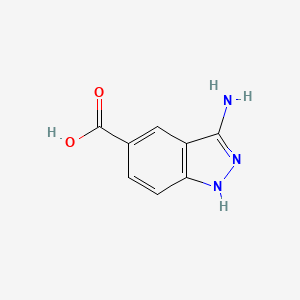

The compound 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical entity that features a dihydroisoquinoline moiety linked to a benzylsulfonyl group. This structure is indicative of a molecule that could possess interesting biological activity, given the presence of the dihydroisoquinoline, which is a common feature in molecules with pharmacological properties, and the sulfonyl group, which is often seen in enzyme inhibitors.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds has been explored in various studies. For instance, the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives involves a two-step oxidation process, where arylsulfinic acids are used as nucleophiles in a Michael addition reaction with electrochemically generated p-benzoquinone, leading to the formation of 2-(arylsulfonyl) benzene-1,4-diols . Although the exact synthesis of 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with dihydroisoquinoline and sulfonyl groups has been studied using various techniques. For example, crystal structure studies of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid revealed how the dihydroisoquinoline moiety binds in a hydrophobic pocket, with the sulfonamide group providing a twist to the molecule . This information could be relevant when considering the molecular interactions and binding conformations of 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can be quite diverse. For instance, the reaction of 2-methyl-8-methanesulfonyloxyquinoline with 3,5-di(tert-butyl)-1,2-benzoquinone leads to the formation of a sulfonyloxyquinolinotropolone, which is stabilized by a strong intramolecular hydrogen bond . This suggests that the sulfonyl group in 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone could also participate in similar intramolecular interactions or could be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl and dihydroisoquinoline compounds are influenced by their functional groups. For example, the presence of the sulfonyl group can increase the acidity of adjacent NH groups, which can affect the selectivity and potency of the molecule as an enzyme inhibitor, as seen in the case of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline . The benzylsulfonyl group in the compound of interest could similarly impact its physical properties, such as solubility and chemical reactivity, as well as its biological activity.

Mécanisme D'action

Propriétés

IUPAC Name |

2-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEOOQMDBUTZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)

![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)